

# Technical Guide: Solubility and Stability of 2-Chloro-6-morpholinonicotinic Acid

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## Compound of Interest

Compound Name: 2-Chloro-6-morpholinonicotinic acid

Cat. No.: B1469763

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## Abstract

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the heterocyclic compound, **2-Chloro-6-morpholinonicotinic acid**. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established experimental protocols and data from structurally similar molecules to guide researchers in their investigations. The guide details procedures for aqueous and solvent solubility determination, as well as chemical stability assessment. All quantitative data for related compounds is summarized for comparative purposes. Experimental workflows are visualized using Graphviz diagrams to provide clear, step-by-step logical guidance.

## Introduction

**2-Chloro-6-morpholinonicotinic acid** is a substituted pyridine carboxylic acid. The presence of a chlorine atom, a morpholine ring, and a carboxylic acid group suggests a unique combination of physicochemical properties that are critical for its application in drug development and other chemical research. Understanding its solubility and stability is paramount for formulation, bioavailability, and storage considerations. This guide provides the foundational knowledge and experimental frameworks to characterize these essential properties.

## Physicochemical Properties of Structurally Related Compounds

While specific data for **2-Chloro-6-morpholinonicotinic acid** is not readily available, the properties of related compounds can offer valuable insights.

### Solubility Data for Nicotinic Acid and its Derivatives

Nicotinic acid, the parent compound, exhibits notable solubility in water, which is influenced by pH.<sup>[1]</sup> Its derivatives' solubilities vary based on their substituents.

Compound	Solvent	Solubility	Temperature (°C)	Reference
Nicotinic Acid	Water	~1 g in 1.5 mL	Room Temperature	<sup>[1]</sup>
Nicotinic Acid	Water	2 mg/mL (16.24 mM)	25	<sup>[2]</sup>
Nicotinic Acid	DMSO	25 mg/mL (203.07 mM)	25	<sup>[2]</sup>
Nicotinic Acid	Ethanol	Insoluble	25	<sup>[2]</sup>
Nicotinic Acid	Ethanol	Soluble	Not Specified	<sup>[1]</sup>
Nicotinic Acid	Methanol	Soluble	Not Specified	<sup>[1]</sup>

Note: The conflicting solubility data for nicotinic acid in ethanol highlights the importance of experimental verification.

### Stability Considerations for Related Structures

- Morpholine-containing compounds: The morpholine ring is generally considered a stable scaffold in medicinal chemistry, contributing to metabolic stability.<sup>[3][4]</sup>
- Chlorinated Pyridines: Chlorinated pyridines can undergo degradation, and their persistence in the environment can be a concern.<sup>[5][6]</sup> Photodegradation is a potential pathway for the

decomposition of 2-chloropyridine in aqueous solutions.[7][8]

- Nicotinic Acid: Nicotinic acid is generally stable under recommended storage conditions.[9]

## Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a crystalline organic solid like **2-Chloro-6-morpholinonicotinic acid**.

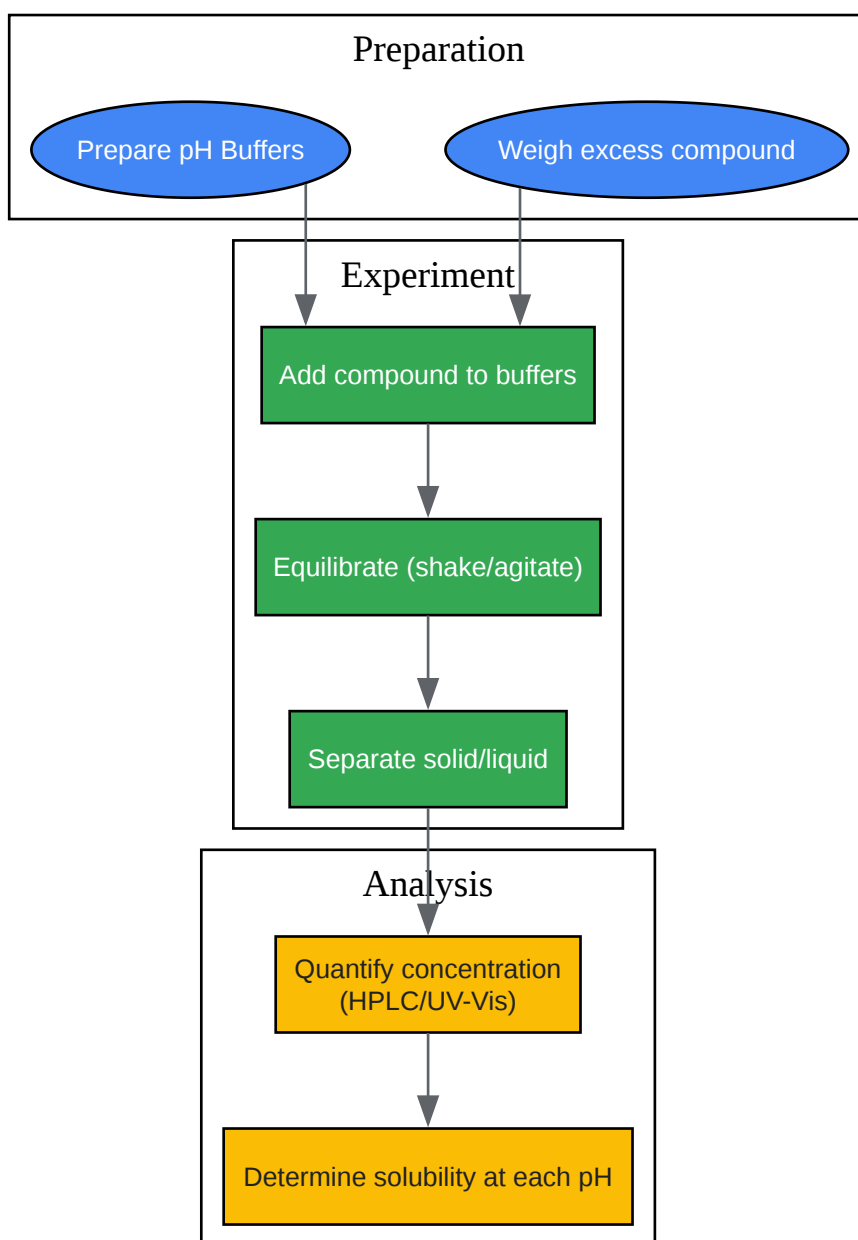
### Aqueous Solubility Determination (pH-Dependent)

The carboxylic acid moiety of the target compound suggests that its aqueous solubility will be pH-dependent.

Methodology:

- Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
- Equilibration: Add an excess amount of **2-Chloro-6-morpholinonicotinic acid** to a known volume of each buffer in separate vials.
- Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Aqueous Solubility Determination:



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Caption: Workflow for pH-dependent aqueous solubility determination.

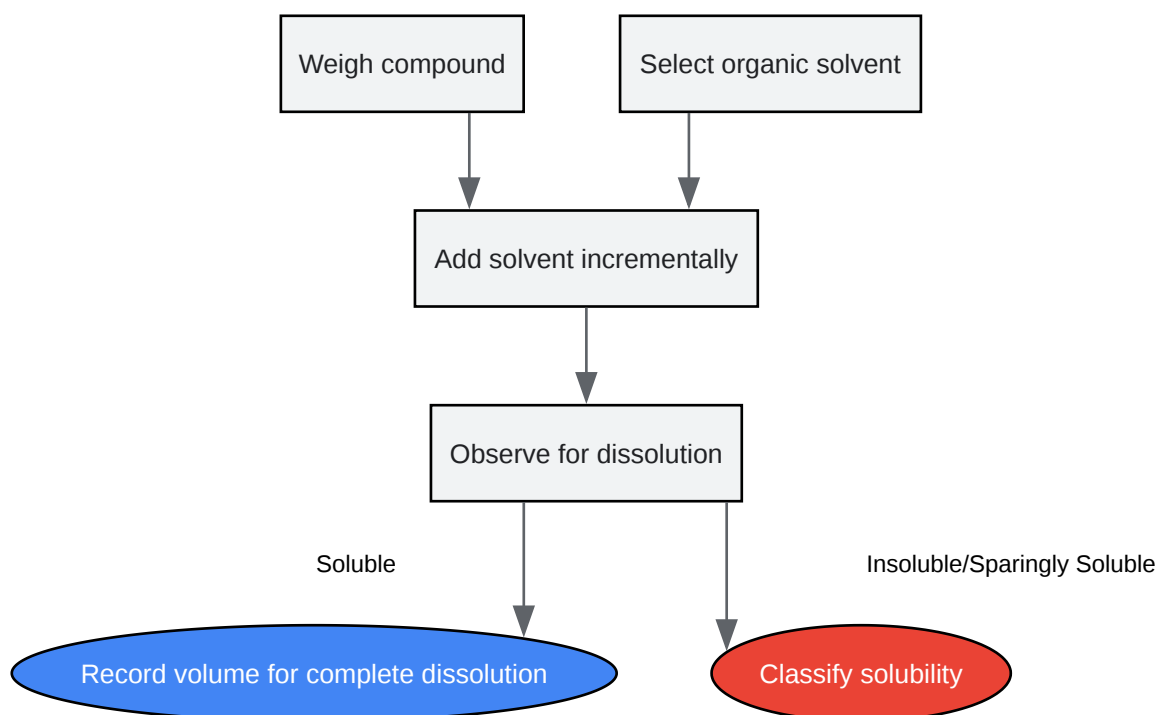
## Solvent Solubility Determination

This protocol is used to determine the solubility in various organic solvents.

Methodology:

- Solvent Selection: Choose a range of relevant organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).
- Sample Preparation: Add a small, known amount of **2-Chloro-6-morpholinonicotinic acid** to a test tube.
- Titration: Add the solvent dropwise while vortexing or stirring until the solid completely dissolves. Record the volume of solvent added.
- Observation: If the solid does not dissolve after adding a significant volume of solvent, it can be classified as sparingly soluble or insoluble. For a more quantitative "shake-flask" method, follow the aqueous solubility protocol above, replacing the buffer with the organic solvent.

Workflow for Solvent Solubility Screening:



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Caption: Workflow for qualitative solvent solubility screening.

## Experimental Protocols for Stability Assessment

Stability testing is crucial to determine the shelf-life and degradation pathways of a compound.

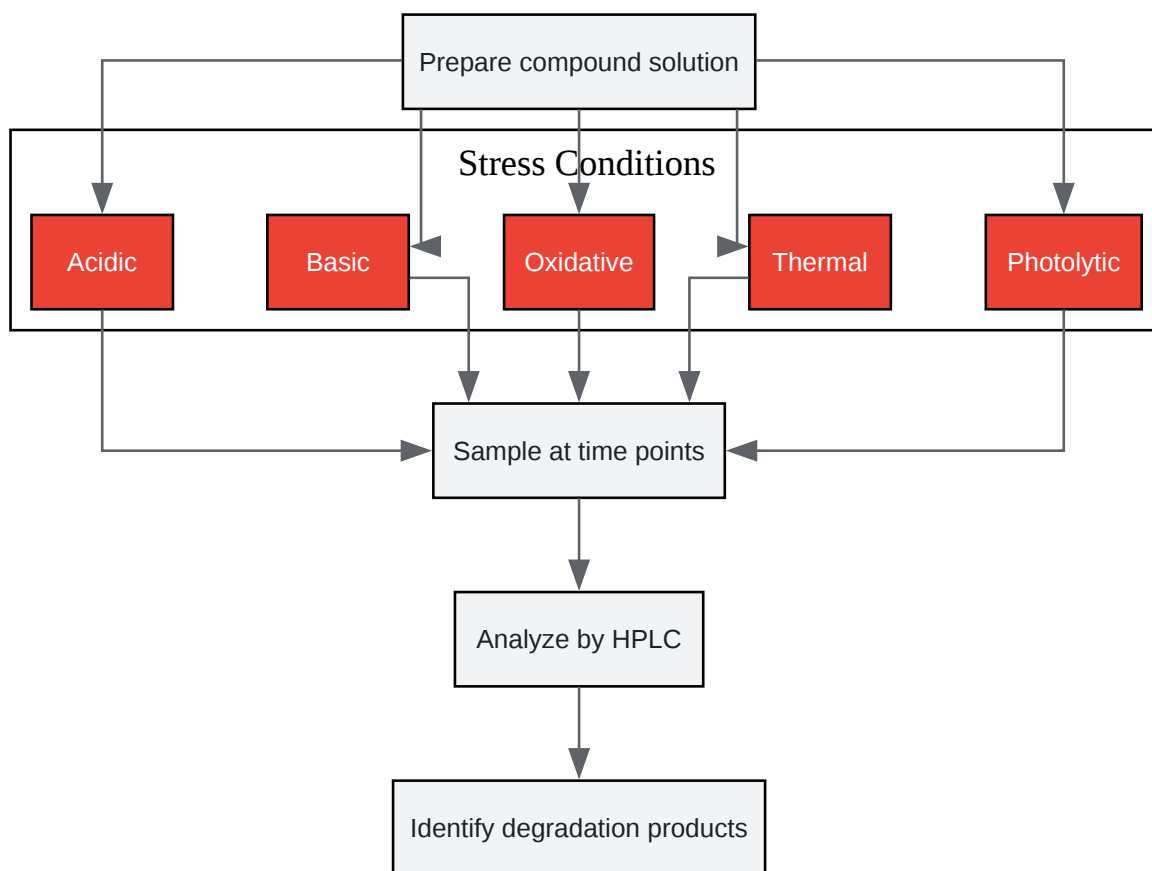
## Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

Methodology:

- Stress Conditions: Expose solutions of **2-Chloro-6-morpholinonicotinic acid** to various stress conditions in separate experiments:
  - Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).
  - Basic: 0.1 N NaOH at elevated temperature.
  - Oxidative: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal: Heat the solid compound (e.g., at 80°C).
  - Photolytic: Expose a solution to UV light (e.g., 254 nm).
- Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Characterization: If significant degradation is observed, the degradation products can be characterized using techniques like LC-MS and NMR.

Logical Flow for Forced Degradation Study:



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Caption: Logical flow of a forced degradation study.

## Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a retest period or shelf life.

Methodology:

- Storage Conditions: Store samples of **2-Chloro-6-morpholinonicotinic acid** in controlled environmental chambers at specified conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).
- Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

- Testing: Analyze the samples for appearance, purity (by HPLC), and any other relevant parameters.

## Conclusion

While direct experimental data for the solubility and stability of **2-Chloro-6-morpholinonicotinic acid** is currently lacking in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols and considering the properties of structurally related compounds, scientists and drug development professionals can effectively characterize this molecule for their specific applications. The provided workflows offer a clear and logical approach to designing and executing these essential studies.

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